

An In-depth Technical Guide to BMS-561392 (CAS Number: 611227-74-8)

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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

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Introduction

BMS-561392, also known as DPC-333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).^{[1][2]} TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) from its membrane-bound precursor.^[2] By inhibiting TACE, **BMS-561392** effectively blocks the production of soluble TNF- α , a central mediator in numerous inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of **BMS-561392**, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Selectivity

BMS-561392 is a quinolinyl-substituted N-hydroxy-pyrrolidine-2-acetamide derivative. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	611227-74-8
Molecular Formula	C ₂₇ H ₃₂ N ₄ O ₄
Molecular Weight	476.57 g/mol
Synonyms	DPC-333, DPC333, BMS561392

BMS-561392 exhibits high selectivity for TACE over other related metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.[3]

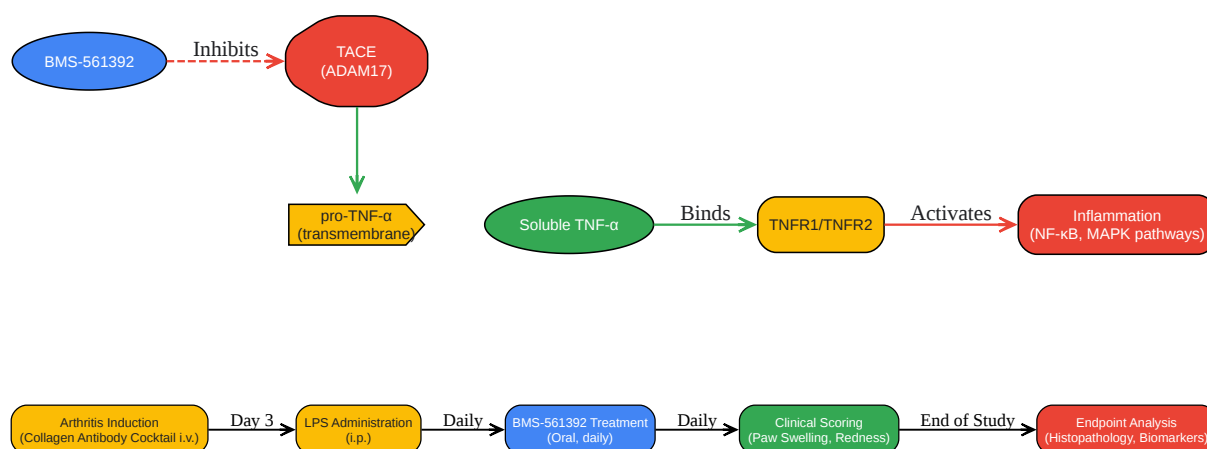
Table 1: Selectivity Profile of **BMS-561392** Against Various Metalloproteinases[3]

Enzyme	IC ₅₀ (nM)	Selectivity (fold vs. TACE)
TACE (in whole blood)	0.02	-
MMP-1 (Interstitial Collagenase)	> 4,949	> 247,450
MMP-2 (Gelatinase A)	3,333	166,650
MMP-3 (Stromelysin-1)	163	8,150
MMP-8 (Neutrophil Collagenase)	795	39,750
MMP-9 (Gelatinase B)	> 2,128	> 106,400
MMP-13 (Collagenase 3)	16,083	804,150

Mechanism of Action and Signaling Pathway

BMS-561392 exerts its therapeutic effect by directly inhibiting the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of transmembrane pro-TNF- α , releasing the soluble, biologically active 17 kDa TNF- α cytokine. Soluble TNF- α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a cascade of downstream signaling events that contribute to inflammation, cell proliferation, and

apoptosis. By blocking TACE, **BMS-561392** prevents the release of soluble TNF- α , thereby attenuating these pro-inflammatory signals.



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